N-(4-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline
Description
N-(4-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a bromine atom, two nitro groups, and a trifluoromethyl group attached to an aniline core. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Properties
IUPAC Name |
N-(4-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF3N3O4/c14-8-1-3-9(4-2-8)18-12-10(19(21)22)5-7(13(15,16)17)6-11(12)20(23)24/h1-6,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVHVSSXUWRXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185081 | |
| Record name | N-(4-Bromophenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864424-02-2 | |
| Record name | N-(4-Bromophenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864424-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromophenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the nitration of 4-bromoaniline, followed by the introduction of the trifluoromethyl group. The nitration process involves treating 4-bromoaniline with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro compound is then subjected to a Friedel-Crafts alkylation reaction using trifluoromethyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in diamino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-(4-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of nitro and trifluoromethyl groups can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline
- N-(4-fluorophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline
- N-(4-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline
Uniqueness
N-(4-bromophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different halogen substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
